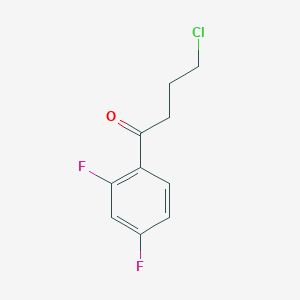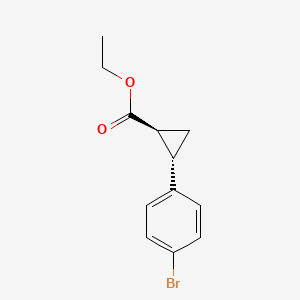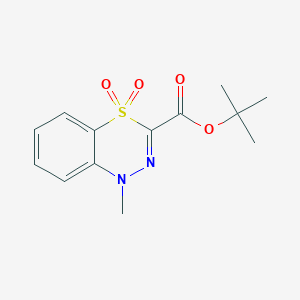
tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide: is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring with a tert-butyl ester and a methyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions.
Introduction of the tert-Butyl Ester Group: The carboxylate group is introduced by esterification with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Methylation: The final step involves the methylation of the nitrogen atom in the benzothiadiazine ring using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the benzothiadiazine ring, resulting in the formation of amines or reduced ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Benzothiadiazines: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Antiviral Agents: Potential use in the treatment of viral infections.
Antihypertensive Drugs: Acts on specific receptors to lower blood pressure.
Antidiabetic Agents: Modulates glucose metabolism and insulin sensitivity.
Anticancer Agents: Inhibits the growth of certain cancer cell lines by interfering with cell division and apoptosis pathways.
Industry
Pharmaceuticals: Incorporated into drug formulations for its therapeutic properties.
Agriculture: Used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide involves:
Molecular Targets: Binding to specific enzymes or receptors, such as potassium channels or AMPA receptors.
Pathways: Modulating signaling pathways involved in cell growth, metabolism, and apoptosis.
Biological Effects: Inducing changes in cellular processes that lead to therapeutic outcomes, such as reduced blood pressure, improved glucose metabolism, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with a similar structure and function.
Uniqueness
Structural Modifications: The presence of the tert-butyl ester and methyl groups in tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide enhances its lipophilicity and bioavailability compared to other benzothiadiazine derivatives.
Pharmacological Profile: Exhibits a broader range of biological activities, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 1-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(2,3)19-12(16)11-14-15(4)9-7-5-6-8-10(9)20(11,17)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHGKKQLPGABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)
![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)
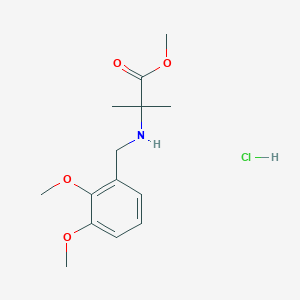
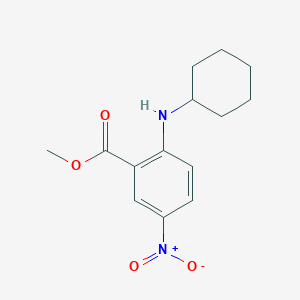
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)
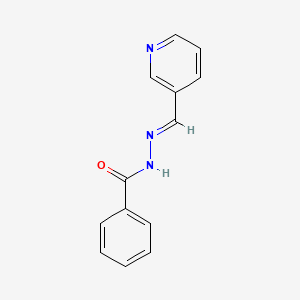

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2566901.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)
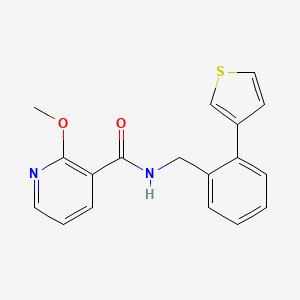
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2566904.png)
